molecular formula C9H7ClN2O2 B1649435 Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate CAS No. 959245-12-6

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Cat. No.: B1649435
CAS No.: 959245-12-6
M. Wt: 210.62
InChI Key: RESWVHCNJSPUGN-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Molecular Structure Analysis

The molecular weight of “this compound” is 210.62 . The InChI code is 1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis of Functionalized Tetrahydropyridines

Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate serves as a key intermediate in the synthesis of highly functionalized tetrahydropyridines. This synthesis showcases the molecule's utility in generating complex structures with potential applications in drug discovery and materials science (Zhu, Lan, & Kwon, 2003).

Building Blocks for 7-Azaindole Derivatives

The compound is instrumental in creating 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, highlighting its role in constructing heterocyclic compounds that are significant in pharmaceutical research (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).

Antimicrobial Agent Synthesis

Research has demonstrated its application in synthesizing Schiff's bases starting from pyridinedicarbonyl dichloride, which exhibited significant antimicrobial activity. This application underscores its potential in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Crystal Structure and Computational Studies

Studies involving this compound derivatives have provided insights into the crystal structures and computational aspects of such compounds. These findings are crucial for understanding the physical and chemical properties essential for the rational design of functional materials (Shen, Huang, Diao, & Lei, 2012).

Safety and Hazards

“Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylate” is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Properties

IUPAC Name

methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-7-2-5(10)3-12-8(6)7/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESWVHCNJSPUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1N=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662725
Record name Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959245-12-6
Record name Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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